4-(azepan-1-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinoline
Description
The compound 4-(azepan-1-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinoline features a quinoline core substituted with:
- 6,7-Dimethoxy groups: Enhances solubility and modulates electronic properties.
- Azepan-1-yl (azepane) group at position 4: A seven-membered nitrogen-containing ring offering conformational flexibility for target binding.
Properties
IUPAC Name |
4-(azepan-1-yl)-6,7-dimethoxy-3-(4-methylphenyl)sulfonylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4S/c1-17-8-10-18(11-9-17)31(27,28)23-16-25-20-15-22(30-3)21(29-2)14-19(20)24(23)26-12-6-4-5-7-13-26/h8-11,14-16H,4-7,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQIEQBJTFMXLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepan-1-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinoline typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of a suitable quinoline derivative with an azepane derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency and minimal waste .
Chemical Reactions Analysis
Types of Reactions
4-(azepan-1-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a variety of functionalized quinoline compounds .
Scientific Research Applications
Medicinal Chemistry
The potential therapeutic applications of 4-(azepan-1-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinoline are noteworthy:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial and antiviral properties. Its interaction with biological targets such as DNA gyrase or topoisomerase could inhibit essential processes in microbial cells.
- Anticancer Properties : The compound's unique structure may allow it to interfere with cancer cell proliferation. Investigations into its mechanism of action are ongoing to elucidate its effects on cancer pathways.
Biological Studies
Research into the biological activities of quinoline derivatives has shown that they possess diverse effects:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in critical biological pathways. For instance, it could inhibit monoamine oxidase or cholinesterase, which are relevant in neurodegenerative diseases .
- Targeted Drug Development : Given its structural characteristics, this compound can be explored for developing multi-target-directed ligands (MTDLs) aimed at treating complex diseases like depression and neurodegeneration .
Synthetic Chemistry
In synthetic chemistry, this compound serves as a valuable building block:
- Synthesis of New Compounds : The ability to modify its structure through various chemical reactions allows chemists to create new derivatives with potentially enhanced properties.
Mechanism of Action
The mechanism of action of 4-(azepan-1-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with DNA gyrase or topoisomerase, enzymes involved in DNA replication, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Substituent Variations at Position 4
- 6,7-Dimethoxy-4-(4-methylpiperidin-1-yl)-3-sulfonylquinolines (CAS 897624-38-3, 897624-29-2): Replace azepane with 4-methylpiperidine (six-membered ring), reducing conformational flexibility compared to azepane. Sulfonyl groups vary: 4-methoxyphenyl (CAS 897624-38-3) vs. 3,4-dimethylphenyl (CAS 897624-29-2). Molecular weight (~454–456 g/mol) is comparable to the target compound (456.6 g/mol).
- 6,7-Dimethoxy-4-anilinoquinolines (e.g., c-Met inhibitors): Position 4 substituted with aniline derivatives instead of azepane. Demonstrated potent c-Met kinase inhibition (IC50 values in nanomolar range), highlighting the importance of aromatic amines in binding .
Substituent Variations at Position 3
- 3-(4-Fluorobenzyl)sulfanyl-6,7-difluoroquinoline (): Replaces sulfonyl with sulfanyl and introduces fluorine atoms. Fluorine atoms increase electronegativity and metabolic stability but may reduce solubility compared to methoxy groups .
Substituent Variations at Positions 2 and 4
- 2-Phenylamino-4-phenoxyquinolines (e.g., HIV-1 RT inhibitors): Position 2: Phenylamino; Position 4: Phenoxy. Compounds 6b and 6d showed IC50 values of 1.93 µM and 1.22 µM against HIV-1 RT, comparable to nevirapine (1.05 µM). Molecular docking revealed interactions with Lys101 and Tyr318 via hydrogen bonding and π-π stacking .
Solubility and Lipophilicity
- 6,7-Dimethoxy groups: Improve aqueous solubility compared to non-methoxy quinolines (e.g., 5,7-dimethoxy-3-(4-pyridyl)quinoline in ) .
- Azepane vs. Piperidine : Azepane’s larger ring size may slightly reduce solubility but enhance binding pocket accommodation.
- 4-Methylbenzenesulfonyl: Increases logP compared to methoxy or cyano substituents, favoring blood-brain barrier penetration .
Toxicity Profiles
- Cytotoxicity: Derivatives like 6b () exhibit selective toxicity against cancer cells (IC50 = 12.7–25.7 µM) while sparing normal cells. The target compound’s sulfonyl group may reduce off-target effects compared to cyanophenoxy substituents .
Biological Activity
The compound 4-(azepan-1-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinoline is a member of the quinoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 430.56 g/mol. The structure features an azepane ring, methoxy groups, and a sulfonyl moiety, which are critical for its biological activity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: Compounds with similar structures have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in neurodegenerative diseases like Alzheimer's disease .
- Antimicrobial Activity: Quinoline derivatives have demonstrated antimicrobial properties against a range of pathogens, potentially through interference with bacterial DNA synthesis or enzyme function.
In Vitro Studies
Research has indicated that derivatives of quinoline compounds exhibit significant activity against specific targets. For instance:
These studies suggest that modifications in the quinoline structure can lead to enhanced inhibitory effects on AChE, which is crucial for developing treatments for Alzheimer's disease.
Case Studies
-
Alzheimer's Disease Research:
A series of quinoline derivatives were synthesized and evaluated for their potential as AChE inhibitors. The most active compounds showed IC50 values in the low micromolar range, indicating promising therapeutic potential for cognitive disorders . -
Antimicrobial Activity:
Quinoline derivatives have been tested against various bacterial strains. The presence of the azepane ring was found to enhance the antimicrobial efficacy compared to other structural analogs .
Q & A
Q. What are the recommended synthetic routes for 4-(azepan-1-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinoline, and how do reaction conditions impact yield?
The synthesis typically involves multi-step reactions, starting with the preparation of a chloromethylquinoline intermediate via Friedländer or modified condensation reactions. For example, ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate analogs are synthesized using catalysts like CAN (ceric ammonium nitrate) under mild conditions (e.g., room temperature in MeOH), achieving yields up to 84% . Subsequent steps may include Williamson ether synthesis or sulfonylation. Key factors include solvent choice (e.g., ethanol vs. MeOH), catalyst loading (10 mol% CAN), and purification methods (e.g., avoiding chromatography for intermediates).
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Mass Spectrometry (HRMS) are essential for confirming molecular structure. Thin-layer chromatography (TLC) or HPLC monitors reaction progress, while melting point analysis and IR spectroscopy validate functional groups like sulfonyl or methoxy moieties . For example, quinoline derivatives with similar substituents show diagnostic ¹H NMR peaks for methoxy groups at δ 3.8–4.1 ppm and aromatic protons at δ 7.2–8.5 ppm .
Q. What preliminary biological screening assays are suitable for this compound?
Initial screens include in vitro enzyme inhibition assays (e.g., kinases, proteases) and cytotoxicity studies (e.g., MTT assay on cancer cell lines). The sulfonyl group enhances binding to hydrophobic enzyme pockets, while the quinoline core may intercalate DNA, as seen in analogs like 3-(4-chlorobenzenesulfonyl)quinoline derivatives .
Advanced Research Questions
Q. How can synthetic yields be optimized for intermediates with low stability, such as chloromethylquinoline precursors?
Contradictions in literature methods (e.g., microwave vs. ultrasound irradiation) highlight the need for condition-specific optimization. For example, Bose et al. achieved 84% yield using CAN in MeOH, whereas Muscia et al. reported low yields under microwave conditions . Strategies include:
- Screening catalysts (e.g., KHSO₄ vs. HCl) .
- Solvent polarity adjustments to stabilize intermediates.
- Real-time monitoring via TLC to halt reactions at optimal conversion .
Q. What mechanistic insights explain the biological activity of this compound?
Molecular docking and SAR studies suggest the sulfonyl group mediates hydrogen bonding with target proteins (e.g., kinases), while the azepane ring enhances solubility and pharmacokinetics. Analogous compounds, such as 3-(4-chlorobenzenesulfonyl)quinolines, show dose-dependent inhibition of cancer cell proliferation (IC₅₀: 1–10 µM) via apoptosis induction .
Q. How do functional groups influence the compound’s reactivity in derivatization reactions?
The 4-methylbenzenesulfonyl group is electron-withdrawing, directing electrophilic substitution to the quinoline’s 5- and 8-positions. Methoxy groups at 6,7-positions stabilize the ring via resonance, reducing oxidation susceptibility. For example, sulfonamide derivatives undergo nucleophilic displacement at the sulfonyl group with amines or thiols under basic conditions (pH 9–10) .
Q. What strategies resolve contradictions in reported biological data for structurally similar quinoline derivatives?
Discrepancies in cytotoxicity data may arise from assay conditions (e.g., serum concentration, incubation time) or impurity profiles. A 2023 study resolved such issues by:
- Standardizing protocols (e.g., 48-hour incubation in 10% FBS).
- Comparing HPLC-purity-adjusted IC₅₀ values .
- Using isogenic cell lines to isolate target-specific effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
